molecular formula C23H30N2O B11339297 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide

Cat. No.: B11339297
M. Wt: 350.5 g/mol
InChI Key: UVLSPCFMXWQFCR-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide is a complex organic compound that features a unique structure combining an azepane ring, a phenylacetamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide typically involves multiple steps, including the formation of the azepane ring and the subsequent attachment of the phenylacetamide and 4-methylphenyl groups. Common synthetic routes may involve:

    Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Phenylacetamide Group: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of 4-Methylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar structure with a trichloroethyl group.

    2-(Azepan-1-yl)ethyl methacrylate: Contains an azepane ring and a methacrylate group.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C23H30N2O/c1-19-11-13-21(14-12-19)22(25-15-7-2-3-8-16-25)18-24-23(26)17-20-9-5-4-6-10-20/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3,(H,24,26)

InChI Key

UVLSPCFMXWQFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCCCC3

Origin of Product

United States

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